Methyl 1-oxo-1,2-dihydro-2,6-naphthyridine-4-carboxylate
Description
Methyl 1-oxo-1,2-dihydro-2,6-naphthyridine-4-carboxylate is a heterocyclic compound characterized by a 2,6-naphthyridine core, a ketone group at position 1, and a methyl ester at position 4. This scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents, as inferred from its structural analogs in recent studies . Its synthesis typically involves cyclization and functionalization steps similar to those used for related naphthyridine derivatives, such as N3-aryl-1-alkyl-4-oxo-1,4-dihydronaphthyridine-3-carboxamides .
Properties
IUPAC Name |
methyl 1-oxo-2H-2,6-naphthyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-5-12-9(13)6-2-3-11-4-7(6)8/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMXJTAGBVVLRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C2=C1C=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-oxo-1,2-dihydro-2,6-naphthyridine-4-carboxylate typically involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization
Industrial Production Methods: In industrial settings, the synthesis may be optimized using microwave-assisted reactions or solvent-free conditions to enhance yield and reduce reaction time . These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-oxo-1,2-dihydro-2,6-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding naphthyridine oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or peracids.
Reduction: Commonly performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Utilizes alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 1-oxo-1,2-dihydro-2,6-naphthyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-oxo-1,2-dihydro-2,6-naphthyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of Methyl 1-oxo-1,2-dihydro-2,6-naphthyridine-4-carboxylate can be contextualized through comparisons with structurally related compounds, focusing on core variations, substituents, and activity data.
Positional Isomerism in Naphthyridine Cores
2,6-Naphthyridine vs. 2,7-Naphthyridine :
A study targeting the fascin protein for cancer therapy evaluated analogs with positional isomerism. The 2,6-naphthyridine derivative (2-(3,4-dichlorobenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydro-2,6-naphthyridine-4-carboxamide) exhibited an activity value of 5.3 , while its 2,7-naphthyridine isomer showed reduced activity (3.8 ), suggesting that the 2,6-core may enhance target interaction .1,5-Naphthyridine and 1,8-Naphthyridine Derivatives :
Compounds like N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) and ethyl 4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxylate highlight how core variations influence steric and electronic properties. The 1,5- and 1,8-naphthyridine cores may alter binding modes due to differences in nitrogen atom positioning.
Substituent Effects
- Ester Groups :
Replacement of the methyl ester (in the target compound) with an ethyl ester (e.g., in ethyl 4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxylate ) could modulate solubility and metabolic stability. - Aromatic vs. Aliphatic Substituents :
The presence of a phenyl group (e.g., in 1-phenyl-1,8-naphthyridine derivatives ) versus aliphatic chains (e.g., pentyl in compound 67 ) impacts lipophilicity and π-π stacking interactions. - Functional Group Additions: Introduction of a methylamino group at position 6 (2-(3,4-dichlorobenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-6-(methylamino)-1-oxo-1,2-dihydro-2,7-naphthyridine-4-carboxamide) improved activity (1.1 vs. 3.8 for the parent 2,7-naphthyridine), indicating that polar substituents enhance potency .
Data Analysis
Table 1: Key Structural Analogs and Activity Profiles
Note: Activity values (likely IC50 or similar) are unitless as per source documentation .
Biological Activity
Methyl 1-oxo-1,2-dihydro-2,6-naphthyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and neurological effects, supported by data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H8N2O3
- Molecular Weight : 192.18 g/mol
- CAS Number : 2416229-31-5
The compound features a naphthyridine core, which is known for its pharmacological potential. The presence of the carboxylate group enhances its solubility and reactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of naphthyridines, including this compound. The compound has been evaluated against various bacterial strains, demonstrating promising results.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |
| Escherichia coli | 1.0 μg/mL | 2.0 μg/mL |
| Pseudomonas aeruginosa | 0.75 μg/mL | 1.5 μg/mL |
These results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of naphthyridines has been extensively studied. This compound has shown efficacy in inhibiting cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It causes cell cycle arrest at the G0/G1 phase.
- Cytotoxicity : Studies have reported IC50 values ranging from 10 to 20 µM against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
| MDA-MB-231 (Breast Cancer) | 18 |
These findings suggest that this compound may serve as a lead compound for the development of new anticancer agents.
Neurological Effects
Naphthyridines have also been investigated for their neuroprotective properties. Preliminary studies indicate that this compound may enhance cognitive function and protect against neurodegeneration by modulating neurotransmitter systems.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. The compound demonstrated significant inhibition of biofilm formation and reduced bacterial load in infected tissues in animal models.
Case Study: Cancer Cell Line Evaluation
In vitro studies conducted on various cancer cell lines revealed that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
